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The following data compares the binding affinities (Kd) and free energy changes (ΔG°) of balanol and its

fluorinated analogues for PKA and PKCε.

Table 1: Experimental Binding Data for Balanol Analogues [1]

Analogue Name
Azepane Ring
Substitution

PKA
Kd
(nM)

PKCε
Kd (nM)

PKA ΔG°
(kcal·mol⁻¹)

PKCε ΔG°
(kcal·mol⁻¹)

(-)-Balanol (1) None 5.9 ±

0.5

0.73 ±

0.06

-11.30 ± 0.05 -12.54 ± 0.05

(6S)-F analogue
(1a)

C6(S)

monofluorination

7.9 ±

0.5

19 ± 8 -11.12 ± 0.03 -10.60 ± 0.21

(5S)-F analogue
(1c)

C5(S)

monofluorination

6.4 ±

0.1

0.4 ±
0.02

-11.25 ± 0.01 -12.90 ± 0.03

(6R,S)-diF
analogue (1d)

C6 disubstitution

(R,S)

9.2 ±

0.8

110 ± 19 -11.03 ± 0.05 -9.55 ± 0.09

(5S)-(6R,S)-triF
analogue (1e)

C5(S), C6

disubstitution

43 ± 4 38 ± 9.5 -10.11 ± 0.05 -10.19 ± 0.14
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Key Findings from the Data: [2] [3]

Superior PKCε Binding: The (5S)-F analogue (1c) is the most promising compound. It exhibits the
strongest binding affinity for PKCε (lowest Kd and ΔG°) while maintaining affinity for PKA similar to

the original balanol.
Selectivity for PKCε: Analogue 1c shows a marked selectivity for PKCε over PKA, with a Kd value

for PKCε that is 16 times lower than its Kd for PKA.
Stereospecific Effect: Fluorination at different positions on the azepane ring has distinct outcomes.

For instance, the (6S)-F analogue (1a) binds much more weakly to PKCε than the (5S)-F analogue
(1c), highlighting that the effect of fluorine is highly dependent on its specific location.

Detailed Experimental Protocols

The data presented is derived from integrated computational and experimental approaches.

Table 2: Key Experimental and Computational Methods [2] [4] [3]

Method Category Specific Technique Application in Balanol Studies

Experimental
Binding Assay

Competitive binding experiments

using radiolabeled ligands [4]

Measured dissociation constants (Kd) by

competing balanol analogues with a known
radioligand for the ATP-binding site of the

kinases.

Computational
Structure
Preparation

Homology Modelling (using

MODELLER) [2] [3]

Built 3D models of human PKC isozymes

based on crystal structures of related
kinases (e.g., PKA, PDB: 1BX6).

Computational
Simulation

Molecular Dynamics (MD)
Simulations [2] [3] [5]

Simulated the physical movements of
balanol analogues within the kinase ATP-

binding site in an aqueous environment to
study stability and interactions over time.

Computational
Energy Analysis

MM/GBSA (Molecular
Mechanics/Generalized Born

Surface Area) [2]

Calculated the theoretical binding free
energy (ΔG) from MD simulation trajectories

to compare with experimental data.
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Method Category Specific Technique Application in Balanol Studies

Computational
Charge State
Analysis

pK~a~ prediction (using Marvin
Suite) [2]

Determined the protonation and charge
states of ionizable groups on balanol

analogues at physiological pH (7.4) for
accurate simulations.

The workflow below illustrates how these methods are integrated to study balanol analogue binding.
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Key Insights on the Fluorine Effect

Research reveals that fluorination influences binding through multiple mechanisms:
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Conformational Control: The C-F bond is highly electronegative and can engage in stereoelectronic

interactions, pre-organizing the balanol molecule into a conformation that better fits the PKCε ATP-
binding site [3] [6].

Dynamic Synergy: PKCε exhibits unique flexibility in its apo state. The C5(S)-fluorinated analogue
(1c) synergistically stabilizes the kinase's dynamics, leading to optimized interactions with key

residues like the invariant Lys437 [3].
Charge State Modulation: Fluorination can alter the charge distribution of ionizable groups on

balanol. Correct assignment of these charge states is critical for accurate prediction of binding
affinity, as it affects electrostatic interactions with the enzyme [2].

Single Residue Determinant: A single disparate residue in the ribose subsite (Thr184 in PKA vs.
Ala549 in PKCε) is a crucial determinant for the different binding responses of these kinases to

fluorination [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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